[2-(Hydroxymethyl)piperidin-2-yl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(hydroxymethyl)piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-5-7(6-10)3-1-2-4-8-7/h8-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPWYJSVIAKMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092329-10-5 | |
| Record name | [2-(hydroxymethyl)piperidin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Piperidine Scaffolds in Organic Chemistry and Natural Products Research
The piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. nih.govwikipedia.org Its prevalence stems from a combination of factors including its conformational flexibility and its ability to engage in key intermolecular interactions within biological systems. researchgate.net
In the realm of natural products, the piperidine scaffold is a core component of numerous alkaloids, which are naturally occurring compounds that exhibit a wide range of physiological activities. nih.govresearchgate.net Notable examples include piperine, the compound responsible for the pungency of black pepper, and coniine, a toxic alkaloid found in poison hemlock. wikipedia.org The diverse biological activities of these natural products have inspired chemists to develop synthetic methodologies for the construction and functionalization of the piperidine ring.
The significance of the piperidine scaffold is further underscored by its presence in a multitude of approved pharmaceutical drugs. ijnrd.orgnih.gov Its incorporation into a drug's structure can influence its physicochemical properties, such as lipophilicity and basicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. The nitrogen atom of the piperidine ring is often a key site for interaction with biological targets, such as receptors and enzymes. researchgate.net The chair-like conformation of the piperidine ring also allows for the precise spatial arrangement of substituents, which is crucial for achieving high-affinity and selective binding to a biological target. wikipedia.org
The development of stereoselective methods for the synthesis of substituted piperidines is a major focus of contemporary organic synthesis. nih.gov The ability to control the stereochemistry of substituents on the piperidine ring is often critical for achieving the desired biological activity.
Table 1: Examples of Bioactive Compounds Containing a Piperidine Scaffold
| Compound | Class | Significance |
| Piperine | Alkaloid | Responsible for the pungency of black pepper. |
| Coniine | Alkaloid | A potent neurotoxin found in poison hemlock. |
| Solenopsin | Alkaloid | A toxic component of fire ant venom. |
| Lobeline | Alkaloid | Found in Indian tobacco, has mixed agonist-antagonist effects at nicotinic acetylcholine (B1216132) receptors. |
Overview of Hydroxymethylated Piperidine Derivatives
Hydroxymethylated piperidine (B6355638) derivatives are a subclass of piperidines that feature one or more hydroxymethyl (-CH₂OH) groups attached to the piperidine ring. The introduction of a hydroxymethyl group can significantly alter the properties of the parent piperidine. The hydroxyl group can participate in hydrogen bonding, which can enhance the binding affinity of the molecule to its biological target and improve its water solubility. ontosight.ai
These derivatives have garnered considerable interest in medicinal chemistry due to their diverse biological activities. Research has shown that hydroxymethylated piperidines can exhibit a range of pharmacological effects, including potential applications in the treatment of neurological disorders, infectious diseases, and cancer. ontosight.ai For instance, some hydroxymethylated piperidine derivatives have been investigated for their potential to interact with neurotransmitter systems, suggesting their utility in conditions like Alzheimer's disease and depression. ontosight.ai Furthermore, antimicrobial and antiviral activities have been reported for certain compounds within this class. ontosight.ai
Unique Structural Features and Research Interest of 2 Hydroxymethyl Piperidin 2 Yl Methanol
De Novo Synthetic Routes to the this compound Core
The de novo synthesis of the this compound core requires careful planning to control stereochemistry and functional group placement. Key strategies involve the stereoselective formation of the piperidine ring and the precise introduction of the hydroxymethyl moieties.
Stereoselective Approaches to Piperidine Rings with Quaternary Centers
The creation of a quaternary carbon center on a piperidine ring is a formidable synthetic challenge. One effective strategy involves the alkylation of 1,2-dihydropyridines. This method allows for the introduction of a carbon substituent at the C2 position with high regio- and diastereoselectivity. Subsequent nucleophilic addition to the resulting iminium ion can establish the quaternary center. While this approach has been demonstrated for various alkyl and aryl groups, its application to the synthesis of this compound would necessitate the use of a protected hydroxymethyl equivalent as the nucleophile.
Another powerful technique is the transition metal-catalyzed dearomatization of corresponding aromatic heteroarenes. This approach is particularly useful for the synthesis of sterically hindered piperidines and can proceed with excellent yield, regioselectivity, and enantioselectivity, tolerating a range of functional groups including primary alcohols.
Functional Group Introduction Strategies for Hydroxymethyl Moieties
The introduction of hydroxymethyl groups onto a pre-existing piperidine ring or during its formation is a critical step. For a molecule like this compound, this would likely involve the use of synthons equivalent to a hydroxymethyl group. One potential route could involve the reduction of a diester or a diacid at the C2 position of the piperidine ring. For instance, a piperidine-2,2-dicarboxylate derivative could be reduced using a strong reducing agent like lithium aluminum hydride to yield the desired diol.
Alternatively, the reaction of a suitable piperidine precursor with formaldehyde (B43269) could introduce the hydroxymethyl groups. However, controlling the reactivity and preventing over-alkylation or side reactions would be a significant challenge.
Multicomponent and Cascade Reactions in Piperidine Synthesis
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step. Several MCRs have been developed for the synthesis of highly functionalized piperidines. For the synthesis of this compound, a hypothetical MCR could involve the condensation of an amine, a di-aldehyde or its equivalent, and a nucleophile that can deliver the two hydroxymethyl groups or their precursors.
Cascade reactions, which involve a series of intramolecular transformations, can also be employed to construct the piperidine ring with the desired substitution pattern. For example, a carefully designed acyclic precursor containing an amine and appropriately placed electrophilic and nucleophilic centers could undergo a cascade cyclization to form the piperidine ring with the quaternary center and the hydroxymethyl groups in a controlled manner.
Derivatization and Functionalization of this compound
Once the core structure of this compound is obtained, further modifications can be made to the nitrogen atom and the hydroxyl groups to generate a library of analogues for various applications.
N-Alkylation and N-Acylation Reactions
The secondary amine of the piperidine ring is a versatile handle for introducing a variety of substituents. N-alkylation can be achieved by reacting this compound with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to control the extent of alkylation and avoid quaternization of the nitrogen.
N-acylation can be readily accomplished by treating the parent compound with an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction typically proceeds smoothly to yield the corresponding N-acyl derivative.
Below is a table summarizing typical conditions for these transformations:
| Reaction Type | Reagents | Solvent | Conditions | Product |
| N-Alkylation | R-X (Alkyl halide) | Acetonitrile or DMF | Base (e.g., K₂CO₃, NaH), Room Temp to elevated | N-Alkyl-[2-(hydroxymethyl)piperidin-2-yl]methanol |
| N-Acylation | RCOCl or (RCO)₂O | Dichloromethane or THF | Base (e.g., Et₃N, Pyridine), 0 °C to Room Temp | N-Acyl-[2-(hydroxymethyl)piperidin-2-yl]methanol |
Table 1: General Conditions for N-Alkylation and N-Acylation of this compound.
Hydroxyl Group Transformations and Protecting Group Strategies
The two primary hydroxyl groups in this compound offer opportunities for further functionalization. However, their similar reactivity necessitates the use of protecting groups for selective modification. Due to the presence of two primary hydroxyls, achieving mono-functionalization can be challenging and may require statistical methods or the use of bulky reagents to favor reaction at one site.
Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TBS, TIPS), which can be introduced using the corresponding silyl chloride and a base like imidazole. These groups are generally stable to a wide range of reaction conditions but can be readily removed using a fluoride (B91410) source such as TBAF. For the protection of the diol, cyclic acetals or ketals can be formed by reacting the compound with an aldehyde or ketone under acidic conditions.
The table below outlines some common protecting group strategies:
| Protecting Group | Reagents for Protection | Reagents for Deprotection |
| Silyl Ethers (e.g., TBS) | TBS-Cl, Imidazole, DMF | TBAF, THF |
| Benzyl Ethers (Bn) | BnBr, NaH, THF | H₂, Pd/C |
| Acetals/Ketals (for diol) | Aldehyde/Ketone, Acid catalyst | Aqueous Acid |
Table 2: Protecting Group Strategies for the Hydroxyl Groups of this compound.
Once one or both hydroxyl groups are protected, the remaining functional groups can be selectively transformed. For example, a free hydroxyl group could be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution. Subsequent deprotection would then yield the desired functionalized analogue.
Synthesis of Fused Ring Systems and Bicyclic Derivatives
The synthesis of fused and bicyclic piperidine derivatives is a significant area of research, providing scaffolds with conformational rigidity that are valuable in medicinal chemistry. Various strategies have been developed to construct these complex architectures.
One approach involves an acid-catalyzed carbocyclization cascade that couples an aldehyde and an alkynyl alcohol or sulfonamide. This method forges three new bonds and two new rings in a single operation, leading to the diastereoselective preparation of novel polycyclic systems. nih.gov This cascade features the intramolecular, three-component coupling of an alkyne, an oxocarbenium/iminium ion, and an arene. nih.gov For instance, the reaction of α-secondary sulfonamides can lead to the diastereoselective formation of fused piperidines. nih.gov
Another strategy utilizes an intramolecular non-classical Corey–Chaykovsky ring-closing reaction of sulfonium (B1226848) salts derived from β-enaminoesters. This methodology allows for the creation of chiral, highly functionalized zwitterionic bicyclic lactams, which serve as versatile intermediates. nih.gov These bicyclic lactams can then be transformed into target molecules like cis-4-hydroxy-2-methyl piperidine. nih.gov
Condensation reactions of 2-(hydroxymethyl)piperidine (2-HMP) with various aldehydes under mild conditions yield hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines, a class of bicyclic oxazolidine (B1195125) derivatives. nih.gov The reaction is believed to proceed through a hemiaminal and an iminium intermediate before cyclizing to form the bicyclic system. nih.gov
Additionally, photochemical methods, such as the [2+2] intramolecular cycloaddition of dienes, can produce bicyclic piperidinones, which are readily reduced to the corresponding bicyclic piperidines. nih.gov
Table 1: Methodologies for Fused and Bicyclic Piperidine Synthesis
| Methodology | Key Reaction | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Carbocyclization Cascade | Alkynyl Prins Coupling | Alkynyl sulfonamides, Aldehydes | Fused Piperidines | nih.gov |
| Corey–Chaykovsky Reaction | Intramolecular Ring-Closing | β-enaminoesters | Bicyclic Lactams | nih.gov |
| Condensation Reaction | Hemiaminal/Iminium Cyclization | 2-(hydroxymethyl)piperidine, Aldehydes | Oxazolopiperidines | nih.gov |
| Photochemical Cycloaddition | [2+2] Intramolecular Cycloaddition | Dienes | Bicyclic Piperidinones | nih.gov |
Asymmetric Synthesis and Chiral Resolution
The synthesis of enantiomerically pure piperidine derivatives is of paramount importance due to the distinct pharmacological profiles often exhibited by different stereoisomers. Methodologies for achieving this can be broadly categorized into asymmetric synthesis, where a new chiral center is created under the influence of a chiral agent, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.
The use of chiral metal catalysts to control stereochemistry represents a powerful and efficient strategy for asymmetric synthesis. A notable example is the copper-catalyzed regiospecific and enantioselective cyclizative aminoboration. nih.gov This method employs a Cu/(S, S)-Ph-BPE chiral catalyst to construct 2,3-cis-disubstituted piperidines with two consecutive chiral centers, achieving good yields and excellent enantioselectivities. nih.gov
Another innovative approach intercepts the Hofmann-Löffler-Freytag (HLF) reaction through a catalytic, enantioselective δ C-H cyanation of acyclic amines. nih.gov A chiral copper catalyst facilitates this transformation, which proceeds via an N-centered radical relay mechanism, ultimately yielding enantioenriched δ-amino nitriles that are precursors to chiral piperidines. nih.gov
Furthermore, asymmetric hydrogenation catalyzed by transition metals offers a direct route to chiral piperidines. For instance, a Rh(I) catalyzed asymmetric hydrogenation has been explored as a key step in synthesizing a chiral 4-amino-3-hydroxy piperidine derivative, demonstrating control over both relative and absolute stereochemistry. rsc.org
Table 2: Chiral Catalyst-Mediated Syntheses of Piperidine Derivatives
| Catalytic System | Reaction Type | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Cu/(S, S)-Ph-BPE | Cyclizative Aminoboration | 2,3-cis-disubstituted piperidines | Creates two consecutive chiral centers with high enantioselectivity. | nih.gov |
| Chiral Cu Complex | δ C-H Cyanation (HLF Interception) | δ-amino nitriles (Piperidine precursors) | Radical-mediated C-H functionalization with high enantiocontrol. | nih.gov |
| Rh(I) Complex | Asymmetric Hydrogenation | 4-amino-3-hydroxy piperidine | Controls absolute and relative stereochemistry of the amino alcohol moiety. | rsc.org |
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
A common strategy involves the use of chiral amino alcohols, such as (R)-phenylglycinol. The cyclodehydration of achiral aryl-δ-oxoacids with (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams with high stereoselectivity. nih.govrsc.org These bicyclic lactams are versatile intermediates that can be further elaborated into a variety of enantiopure 2-arylpiperidines. rsc.org
Another example is the use of (S)-α-methylbenzylamine to prepare chiral piperidine β-enamino esters. The diastereoselective reduction of these intermediates, followed by the cleavage of the chiral auxiliary, yields chiral cyclic β-amino esters. researchgate.net The choice of reducing agent and catalyst, such as PtO₂, can significantly influence the diastereoselectivity of the reduction step. researchgate.net
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for obtaining chiral compounds. nih.govmdpi.com Enzymatic kinetic resolution (EKR) is a widely used technique where an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product. nih.govnih.gov
The kinetic resolution of racemic 2-piperidineethanol (B17955) has been accomplished using various hydrolases, such as lipases. nih.govresearchgate.net These enzymes can selectively acylate the hydroxyl group of one enantiomer. For example, lipase (B570770) from Pseudomonas cepacia (PSC-II) has been used effectively for the resolution of a related amine precursor. polimi.it However, the resolution of 2-piperidineethanol itself can be challenging due to the conformational flexibility of the molecule and the distance of the primary alcohol from the stereocenter. nih.gov
Beyond resolution, biocatalytic approaches are employed for asymmetric synthesis. researchgate.net For instance, monoamine oxidase (MAO-N) from Aspergillus niger has been engineered to produce a variety of enantiomerically pure primary, secondary, and tertiary amines. researchgate.net These biocatalysts can be used in deracemization processes, where one enantiomer is oxidized and then non-selectively reduced back to the racemate, allowing for a theoretical yield of 100% of the desired enantiomer. researchgate.net
Table 3: Examples of Enzymatic Kinetic Resolution for Piperidine Scaffolds
| Enzyme/Biocatalyst | Substrate | Reaction Type | Key Outcome | Reference(s) |
|---|---|---|---|---|
| Lipase from Pseudomonas cepacia (PSC-II) | Amine Precursor | Resolution with diethyl carbonate | 99% ee | polimi.it |
| Pig Liver Esterase (PLE) | Racemic N-protected 2-piperidineethanol derivatives | Hydrolysis | Production of enantiopure products | researchgate.net |
| Engineered Monoamine Oxidase (MAO-N) | Racemic Amines | Deracemization (Oxidation/Reduction) | Enantiomerically pure amines | researchgate.net |
Diastereoselective synthesis aims to control the formation of stereoisomers when a molecule already contains a chiral center and a new one is being created. This is a crucial strategy for building up the complex stereochemistry of piperidine-containing natural products and pharmaceuticals.
The diastereoselective reduction of chiral piperidine β-enamino esters is a key method for preparing precursors like chiral cyclic β-amino esters. researchgate.net The existing stereocenter, often introduced via a chiral auxiliary, directs the approach of the reducing agent. For instance, the catalytic hydrogenation of chiral pyrrolidine (B122466) and piperidine β-enamino esters using catalysts like PtO₂ can lead to a major syn addition product with high diastereomeric excess. researchgate.net
The synthesis of chiral bicyclic lactams from acyclic β-enaminoesters derived from a chiral amino alcohol also relies on a diastereoselective key step. The intramolecular ring-closing reaction can generate two or three new stereogenic centers with high diastereoselectivity, which is controlled by the existing chiral center of the amino alcohol. nih.gov Similarly, the synthesis of 2-arylpiperidines from chiral bicyclic lactams can be diastereodivergent, meaning that by choosing the appropriate reagents and conditions, one can selectively access either the cis or trans diastereomer of the final product. rsc.org
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of stereochemistry and the detailed analysis of conformational dynamics in piperidine derivatives. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. niscpr.res.in The orientation of substituents (axial vs. equatorial) and the conformational equilibrium can be determined by analyzing chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effect (NOE) data. researchgate.netnih.gov
For a derivative of this compound, the geminal di-substitution at the C2 position introduces significant conformational constraints. The analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the assignment of all proton and carbon signals.
Conformational Analysis: The conformation of the piperidine ring is primarily deduced from the vicinal coupling constants (³J) between protons. Large coupling constants (typically 10-13 Hz) are indicative of a diaxial relationship between adjacent protons, while smaller couplings (2-5 Hz) suggest axial-equatorial or di-equatorial arrangements. niscpr.res.in In 2,2-disubstituted piperidines, the chair conformation is expected to be the most stable. nih.govrsc.org The presence of bulky N-substituents, such as an N-Boc group, can influence the ring conformation and the rotational barrier around the C-N amide bond, sometimes leading to the presence of multiple rotamers in solution. nih.gov
Stereochemical Assignment: NOE experiments are pivotal for determining the relative stereochemistry. For instance, irradiation of an axial proton will show a strong NOE correlation to other axial protons on the same face of the ring (e.g., at C4 and C6), helping to confirm their relative spatial proximity. The absence or presence of specific NOE correlations between the hydroxymethyl protons and the ring protons can elucidate the preferred orientation of these side chains. In studies of related substituted piperidines, NOE data has been crucial in confirming the cis or trans relationship of substituents. rsc.org
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
This table presents predicted chemical shift ranges based on data from analogous piperidine structures. Actual values may vary depending on the solvent and specific derivative.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| C2 | - | ~65-75 | Quaternary carbon, no attached proton. |
| C3 | ~1.4 - 1.7 | ~20-30 | Methylene protons, complex splitting. |
| C4 | ~1.5 - 1.8 | ~25-35 | Methylene protons, complex splitting. |
| C5 | ~1.4 - 1.7 | ~20-30 | Methylene protons, complex splitting. |
| C6 | ~2.6 - 3.2 | ~45-55 | Methylene protons adjacent to nitrogen. |
| CH₂OH (x2) | ~3.5 - 4.0 | ~60-70 | Diastereotopic protons of the hydroxymethyl groups. |
| NH | ~1.5 - 3.0 (broad) | - | Chemical shift is solvent and concentration dependent. |
| OH (x2) | Variable (broad) | - | Chemical shift is highly dependent on solvent, temperature, and concentration. |
Vibrational Spectroscopy (FT-IR, FT-Raman) in Elucidating Molecular Structure and Interactions
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and molecular interactions within this compound derivatives. The combination of both techniques is powerful, as some vibrational modes that are weak or inactive in IR may be strong in Raman scattering, and vice-versa. researchgate.net
Key Vibrational Modes: The spectra of these compounds are characterized by specific vibrational frequencies corresponding to the piperidine ring and the hydroxymethyl substituents.
O-H and N-H Stretching: A broad and strong absorption band in the FT-IR spectrum, typically in the range of 3200-3500 cm⁻¹, is characteristic of the stretching vibrations of the O-H groups from the two hydroxymethyl moieties and the N-H group of the piperidine ring, which are often involved in hydrogen bonding. phytopharmajournal.com
C-H Stretching: The aliphatic C-H stretching vibrations of the piperidine ring and hydroxymethyl groups are observed in the 2800-3000 cm⁻¹ region. researchgate.net
N-H Bending: The N-H bending (scissoring) vibration typically appears around 1600-1650 cm⁻¹.
C-O Stretching: Strong bands corresponding to the C-O stretching of the primary alcohol groups are expected in the 1000-1100 cm⁻¹ region.
Piperidine Ring Vibrations: The piperidine ring itself gives rise to a series of characteristic bands, including ring stretching, scissoring, and rocking modes, which are distributed across the fingerprint region (below 1500 cm⁻¹).
The presence of intermolecular and intramolecular hydrogen bonds significantly influences the position and shape of the O-H and N-H stretching bands. In the solid state, strong hydrogen bonding leads to broader bands at lower frequencies compared to dilute solutions in non-polar solvents. researchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies for this compound Derivatives
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (FT-IR) | Intensity (FT-Raman) |
| O-H / N-H stretch | 3200 - 3500 | Strong, Broad | Medium |
| C-H stretch (aliphatic) | 2800 - 3000 | Medium-Strong | Strong |
| N-H bend | 1600 - 1650 | Medium | Weak |
| CH₂ bend/scissoring | 1440 - 1480 | Medium | Medium |
| C-O stretch | 1000 - 1100 | Strong | Weak |
| C-N stretch | 1150 - 1250 | Medium | Medium |
| Piperidine ring modes | 800 - 1200 | Medium | Medium-Strong |
Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elucidating the structure of this compound derivatives through the analysis of their fragmentation patterns. Techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed. nih.gov ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, which is useful for determining the molecular mass. stackexchange.comresearchgate.net EI is a higher-energy method that induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure. nih.gov
Fragmentation Pathways: For this compound (Molecular Weight: 145.19 g/mol ), the fragmentation is expected to be directed by the nitrogen atom and the hydroxyl groups.
Alpha-Cleavage: The most common fragmentation pathway for amines involves cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). For the piperidine ring, this leads to the opening of the ring and the formation of stable iminium ions. The loss of one of the hydroxymethyl groups via α-cleavage is a highly probable pathway.
Loss of Water: The presence of hydroxyl groups makes the neutral loss of water (H₂O, 18 Da) from the molecular ion a characteristic fragmentation step, especially under EI conditions. nih.govscielo.br
Loss of Formaldehyde: Cleavage of the C-C bond between the ring and the hydroxymethyl group can lead to the loss of formaldehyde (CH₂O, 30 Da).
Ring Cleavage: The piperidine ring can undergo further fragmentation, leading to a series of smaller charged fragments. A common fragmentation pattern in N-substituted piperidines involves the formation of a base peak corresponding to the loss of a substituent from the nitrogen. chegg.com
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which in turn enables the calculation of the elemental composition, confirming the molecular formula with high confidence. researchgate.net
Interactive Data Table: Predicted ESI-MS Adducts and Fragments for this compound
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 146.1176 | Protonated molecular ion |
| [M+Na]⁺ | 168.0995 | Sodium adduct |
| [M+H-H₂O]⁺ | 128.1070 | Loss of water |
| [M+H-CH₂O]⁺ | 116.0913 | Loss of formaldehyde |
| [M+H-H₂O-CH₂O]⁺ | 98.0808 | Consecutive loss of water and formaldehyde |
X-ray Crystallography for Solid-State Structure Determination (where applicable to analogues)
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself may not be readily available, analysis of closely related piperidine analogues offers significant insight into the expected solid-state conformation. jyu.fimdpi.comresearchgate.net
Conformation and Geometry: Studies on various substituted piperidines consistently show that the ring adopts a chair conformation in the crystal lattice. nih.govwhiterose.ac.uk For a 2,2-disubstituted derivative like this compound, this chair conformation would be expected to persist. The C-C and C-N bond lengths and angles within the piperidine ring would be consistent with those of saturated heterocyclic systems. For example, typical C-N bond lengths in piperidine rings are found to be in the range of 1.47-1.48 Å.
Intermolecular Interactions: The solid-state packing of this compound would be dominated by a network of intermolecular hydrogen bonds. The two hydroxyl groups and the secondary amine group are all potent hydrogen bond donors and acceptors. This would likely result in a complex three-dimensional network where molecules are linked via O-H···O, N-H···O, and O-H···N interactions, leading to a high melting point and influencing the crystal packing arrangement. researchgate.netmdpi.com Analysis of the crystal structures of similar amino alcohols confirms the prevalence of such extensive hydrogen-bonding networks.
Interactive Data Table: Typical Crystallographic Parameters for Substituted Piperidine Rings
| Parameter | Typical Value Range | Notes |
| Conformation | Chair | Most stable conformation to minimize strain. |
| C-N Bond Length | 1.47 - 1.48 Å | Typical for a saturated heterocyclic amine. |
| C-C Bond Length | 1.52 - 1.54 Å | Standard sp³-sp³ carbon bond length. |
| C-N-C Bond Angle | ~112° | Angle within the piperidine ring. |
| C-C-C Bond Angle | ~111° | Angle within the piperidine ring. |
| Intermolecular Forces | O-H···O, N-H···O, O-H···N | Extensive hydrogen bonding is expected. |
Reactivity and Reaction Mechanism Studies of 2 Hydroxymethyl Piperidin 2 Yl Methanol
Nucleophilic and Electrophilic Reactivity of the Piperidine (B6355638) Nitrogen
The nitrogen atom in the piperidine ring of [2-(Hydroxymethyl)piperidin-2-yl]methanol possesses a lone pair of electrons, rendering it nucleophilic. As a secondary amine, it can readily participate in reactions with a variety of electrophiles.
Nucleophilic Reactions:
Alkylation and Acylation: The piperidine nitrogen is susceptible to alkylation by alkyl halides and acylation by acid chlorides or anhydrides. These reactions lead to the formation of N-alkylated and N-acylated derivatives, respectively. The steric hindrance posed by the two hydroxymethyl groups at the adjacent C2 position may influence the rate of these reactions compared to less substituted piperidines.
Reaction with Carbonyl Compounds: The nitrogen atom can act as a nucleophile towards aldehydes and ketones, leading to the formation of hemiaminal intermediates. These intermediates can be transient and may undergo further reactions, such as cyclization, particularly given the proximity of the hydroxyl groups.
While the nitrogen is primarily nucleophilic, the corresponding N-halo derivatives could exhibit electrophilic character, though this aspect of its reactivity is less commonly exploited. The inherent nucleophilicity of the piperidine nitrogen is a key feature in the construction of more complex molecular architectures based on this scaffold.
Reactivity of Hydroxyl Functional Groups
The two primary hydroxyl groups in this compound are key sites for a range of chemical transformations typical of alcohols.
Esterification: The hydroxyl groups can react with carboxylic acids, acid chlorides, or anhydrides to form the corresponding mono- or di-esters. These reactions are often catalyzed by acids or proceed via the more reactive acylating agents.
Etherification: Formation of ethers can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
Oxidation: The primary alcohol functionalities can be oxidized to aldehydes or carboxylic acids using a variety of oxidizing agents. The choice of reagent will determine the extent of oxidation. For instance, milder reagents like pyridinium (B92312) chlorochromate (PCC) would favor aldehyde formation, while stronger oxidants such as potassium permanganate (B83412) or chromic acid would lead to the corresponding dicarboxylic acid. The proximity of the two hydroxyl groups might also allow for the formation of cyclic ethers or lactones under specific oxidative conditions.
The reactivity of these hydroxyl groups can be influenced by the adjacent piperidine ring and the presence of the second hydroxyl group, potentially leading to intramolecular reactions under certain conditions.
Cyclization Reactions and Ring Expansion/Contraction Processes
The bifunctional nature of this compound, possessing both nucleophilic nitrogen and hydroxyl groups, makes it a prime candidate for intramolecular cyclization reactions.
One of the most notable reactions for analogous 2-(hydroxymethyl)piperidine derivatives is their condensation with aldehydes to form bicyclic systems. For instance, the reaction of 2-hydroxymethylpiperidine with various aldehydes yields hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines. This reaction proceeds through the initial formation of a hemiaminal, followed by dehydration to an iminium ion, which is then intramolecularly trapped by the hydroxyl group to form the oxazolidine (B1195125) ring.
In a similar vein, the reaction of 2-hydroxymethylpiperidine with α,β-unsaturated aldehydes like acrolein can lead to the formation of a bicyclic octahydro-3H-pyrido[2,1-c] acs.orgnih.govoxazepin-3-ol, which represents a ring-expanded system. This suggests that this compound could undergo analogous cyclization and potentially ring expansion reactions, with the second hydroxymethyl group offering possibilities for further complexity and the formation of different heterocyclic systems.
While ring contraction is a less commonly observed phenomenon for this type of structure, under specific reaction conditions, rearrangements leading to smaller ring systems cannot be entirely ruled out, though they are not a predominant reaction pathway.
Stereochemical Implications in Chemical Transformations
This compound possesses a chiral center at the C2 position of the piperidine ring. This inherent chirality has significant implications for its chemical transformations, as reactions can proceed with varying degrees of stereoselectivity and diastereoselectivity.
The synthesis of enantiomerically pure piperidine derivatives is a significant area of research due to their prevalence in pharmaceuticals and natural products. Asymmetric synthesis strategies are often employed to control the stereochemistry of the piperidine ring.
In the case of this compound, any reaction at the chiral C2 center or at the attached functional groups can be influenced by the existing stereochemistry. For instance, the approach of a reagent to the nitrogen or the hydroxyl groups may be sterically hindered on one face of the molecule, leading to a preference for reaction on the less hindered face. This can result in the formation of one diastereomer in excess over the other.
Furthermore, the chiral nature of this compound makes it a potential candidate for use as a chiral auxiliary or a building block in the synthesis of other enantiomerically pure molecules. The stereochemical outcome of reactions involving this compound would be highly dependent on the reaction conditions, the nature of the reagents, and the inherent stereochemistry of the starting material.
Applications of 2 Hydroxymethyl Piperidin 2 Yl Methanol As a Chiral Building Block in Organic Synthesis
Synthesis of Complex Alkaloids and Natural Product Analogs
The piperidine (B6355638) ring is a prevalent structural motif in a multitude of alkaloids, many of which exhibit significant physiological activity. The enantioselective synthesis of these natural products is a persistent challenge in organic chemistry, often relying on the use of chiral building blocks to install the requisite stereochemistry. [2-(Hydroxymethyl)piperidin-2-yl]methanol, available in its enantiopure forms, represents a promising starting material for the construction of such complex targets.
The geminal hydroxymethyl groups at the C2 position offer a unique handle for elaboration into various functional groups. For instance, selective protection of the hydroxyl groups, followed by oxidation, could lead to the corresponding aldehyde or carboxylic acid derivatives. These intermediates could then participate in carbon-carbon bond-forming reactions to append the complex side chains characteristic of many piperidine alkaloids.
While direct applications of this compound in the total synthesis of complex alkaloids are not yet extensively documented in peer-reviewed literature, its structural similarity to other key intermediates in alkaloid synthesis is noteworthy. For example, chiral 2-substituted piperidines are common precursors in the synthesis of alkaloids like sedamine and lobeline. The diol functionality of this compound provides a potential entry point to novel analogs of these natural products, where the hydroxymethyl groups could be used to modulate solubility, metabolic stability, and target binding.
Table 1: Potential Synthetic Transformations of this compound for Alkaloid Synthesis
| Transformation | Reagents and Conditions | Potential Intermediate | Target Alkaloid Class |
|---|---|---|---|
| Selective Monoprotection | TBDMSCl, Et3N | 2-(Hydroxymethyl)-2-((tert-butyldimethylsilyloxy)methyl)piperidine | Precursor for asymmetric functionalization |
| Oxidation to Aldehyde | DMP, CH2Cl2 | 2-Formyl-2-(hydroxymethyl)piperidine derivative | For chain elongation via Wittig or aldol (B89426) reactions |
| Conversion to Dihalide | PPh3, CCl4 | 2,2-Bis(chloromethyl)piperidine | For nucleophilic substitution reactions |
Development of Chiral Ligands and Organocatalysts
The development of new chiral ligands and organocatalysts is paramount for advancing asymmetric synthesis. Chiral 1,2-amino alcohols are a well-established class of ligands that have proven effective in a wide range of metal-catalyzed reactions, including asymmetric additions, reductions, and oxidations. The structure of this compound, which incorporates a chiral 1,2-amino diol motif within a conformationally restricted piperidine ring, makes it an intriguing candidate for the design of novel catalytic systems.
The secondary amine and the two hydroxyl groups can act as coordination sites for metal centers, creating a well-defined chiral environment around the catalytic site. The gem-disubstituted nature of the C2 position can enforce a specific geometry on the resulting metal complex, which could translate into high levels of enantioselectivity in catalytic transformations.
Furthermore, the hydroxyl groups can be readily modified to tune the steric and electronic properties of the ligand. For instance, conversion of the hydroxyls to ether or ester functionalities with bulky substituents could create a more sterically demanding chiral pocket, potentially enhancing enantioselectivity. In the realm of organocatalysis, derivatives of this compound could serve as chiral scaffolds for the attachment of catalytically active groups, such as thioureas or phosphoric acids, leading to new classes of bifunctional organocatalysts.
Precursor for Advanced Materials and Supramolecular Assemblies
The design and synthesis of advanced materials with tailored properties is a rapidly growing field of research. Chiral molecules are of particular interest as building blocks for materials with unique optical, electronic, and chiroptical properties. The well-defined stereochemistry and multiple functional groups of this compound make it a promising precursor for the construction of such materials.
The two hydroxyl groups provide anchor points for polymerization or for grafting onto surfaces, allowing for the creation of chiral polymers and functionalized materials. For example, condensation polymerization with diacids or diisocyanates could lead to chiral polyesters or polyurethanes with inherent chirality in the polymer backbone.
In the domain of supramolecular chemistry, the ability of the amino and hydroxyl groups to participate in hydrogen bonding makes this compound an excellent candidate for the self-assembly of ordered structures. In the presence of complementary molecules, it could form chiral gels, liquid crystals, or crystalline co-crystals with interesting properties and potential applications in areas such as chiral separations and sensing. While specific examples utilizing this diol are yet to be reported, the principles of crystal engineering and supramolecular synthesis suggest a fertile ground for future research.
Scaffold for Combinatorial Library Synthesis (Methodological Focus)
The unique feature of this scaffold is the presence of three distinct functional groups: a secondary amine and two primary hydroxyls. This allows for a highly versatile and orthogonal synthetic strategy. For instance, the amine can be acylated, alkylated, or sulfonylated, while the two hydroxyl groups can be differentially protected and then functionalized. This "three-point" diversification strategy allows for the creation of a vast chemical space around a compact and drug-like piperidine core.
A methodological focus on this scaffold would involve the development of efficient and robust solid-phase or solution-phase protocols to exploit its synthetic potential. The gem-disubstituted nature of the C2 position can be leveraged to create libraries of compounds with a high degree of three-dimensionality, a desirable feature for probing biological targets.
Table 2: Illustrative Diversification Strategy for a Combinatorial Library based on this compound
| Diversification Point | Reaction Type | Example Reagents |
|---|---|---|
| N1-Amine | Acylation, Reductive Amination, Sulfonylation | Carboxylic acids, Aldehydes, Sulfonyl chlorides |
| C2-Hydroxymethyl 1 | Esterification, Etherification | Acid chlorides, Alkyl halides |
| C2-Hydroxymethyl 2 | Mitsunobu reaction, Click chemistry | Phenols, Azides |
This strategic approach to library design could yield novel compounds with potential applications in medicinal chemistry and beyond, highlighting the untapped potential of this compound as a versatile chiral building block.
Biochemical and Enzymatic Research Involving 2 Hydroxymethyl Piperidin 2 Yl Methanol Analogues
Mechanistic Studies of Enzyme-Substrate Interactions (e.g., Glycosidase Inhibition at the Molecular Level)
Analogues of [2-(hydroxymethyl)piperidin-2-yl]methanol, particularly polyhydroxylated piperidines like 1-deoxynojirimycin (B1663644) (DNJ), are potent inhibitors of glycosidases, a class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibitory mechanism stems from their structural and electronic resemblance to the natural monosaccharide substrates.
At the molecular level, these piperidine-based iminosugars are thought to function as transition-state analogues. mdpi.comsemanticscholar.org Glycosidase-catalyzed hydrolysis proceeds through a transition state that has a significant oxocarbenium ion character, featuring a positively charged, sp²-hybridized anomeric carbon. semanticscholar.org The piperidine (B6355638) ring of the inhibitor, in its protonated state at physiological pH, mimics this charge distribution. semanticscholar.org
Key molecular interactions responsible for inhibition include:
Electrostatic Interactions: The protonated nitrogen atom of the piperidine ring can form a strong ionic bond, or salt bridge, with a negatively charged carboxylate residue (aspartate or glutamate) in the enzyme's active site. semanticscholar.org This interaction mimics the binding of the transient oxocarbenium ion.
Hydrogen Bonding: The hydroxyl groups on the piperidine ring are positioned to form a network of hydrogen bonds with polar amino acid residues in the active site, mirroring the interactions of the natural sugar substrate. This precise stereochemical arrangement is crucial for binding affinity and inhibitory specificity.
Conformational Mimicry: The piperidine ring can adopt a chair conformation similar to that of the pyranose ring of the substrate as it binds to the enzyme's active site. Enzymes often facilitate a distortion of the substrate's ring along the reaction coordinate, and iminosugars can effectively mimic these specific conformations. acs.org
Molecular docking and computational studies have further elucidated these interactions, showing how the specific placement of hydroxyl and hydroxymethyl groups on the piperidine scaffold dictates the selectivity and potency of inhibition against different types of glycosidases (e.g., α-glucosidase vs. β-glucosidase). researchgate.net
Chemoenzymatic Synthesis of Analogues
The synthesis of chiral piperidine alkaloids and their analogues, such as this compound derivatives, often presents significant stereochemical challenges. Chemoenzymatic strategies, which combine the selectivity of biocatalysts with the versatility of chemical synthesis, have emerged as powerful solutions. nih.govrsc.org These methods leverage enzymes to create key chiral building blocks or to introduce stereocenters with high precision, often under mild and environmentally friendly conditions. nih.govseqens.com
Enzymes are employed in various ways in these synthetic routes:
Kinetic Resolution: Hydrolases, particularly lipases, are widely used for the kinetic resolution of racemic intermediates. rsc.org They selectively acylate one enantiomer of an alcohol or hydrolyze one enantiomer of an ester, allowing for the separation of the two enantiomers.
Asymmetric Desymmetrization: Enzymes can selectively modify one of several prochiral groups in a symmetrical molecule, creating a chiral product from an achiral starting material.
Stereoselective C-N and C-C Bond Formation: Enzymes like transaminases can be used to introduce amine groups stereoselectively. nih.gov Aldolases and other C-C bond-forming enzymes can also be integrated into cascade reactions to build the carbon skeleton.
Redox Reactions: Oxidoreductases, such as amine oxidases and ene imine reductases, are used in cascades to convert tetrahydropyridines into stereo-defined piperidines. nih.gov
The following table summarizes some key enzymatic approaches used in the synthesis of chiral piperidine analogues.
| Enzyme Class | Enzyme Example | Transformation Type | Application in Piperidine Synthesis | Reference |
|---|---|---|---|---|
| Hydrolases | Lipases (e.g., from Candida antarctica) | Kinetic Resolution | Resolution of racemic piperidine alcohols or esters. | rsc.org |
| Transaminases | ω-Transaminase (ω-TA) | Asymmetric Amination | Generation of chiral amines from ketones, leading to imine intermediates for Mannich reactions. | nih.gov |
| Oxidoreductases | Amine Oxidase / Ene Imine Reductase | Oxidation / Reduction Cascade | Conversion of N-substituted tetrahydropyridines to stereo-defined piperidines. | nih.gov |
| Oxidoreductases | Shikimate Dehydrogenases | Iminosugar Reduction | Promiscuous activity in reducing cyclic imines to form iminosugar scaffolds. | nih.govacs.org |
These chemoenzymatic routes provide efficient access to a wide range of polyhydroxylated piperidine analogues, facilitating the exploration of their structure-activity relationships as enzyme inhibitors. nih.govwhiterose.ac.uk
Biosynthetic Pathway Elucidation of Related Natural Products
Understanding the natural biosynthesis of piperidine alkaloids provides a blueprint for enzymatic synthesis and metabolic engineering. A prominent and well-studied example is the biosynthesis of 1-deoxynojirimycin (DNJ), a polyhydroxylated piperidine analogue found in mulberry plants (Morus species) and some microorganisms. peerj.comphytojournal.com The elucidation of this pathway has revealed the key enzymatic steps that construct the piperidine ring from a common amino acid precursor.
The biosynthetic pathway of DNJ is understood to begin with L-lysine. phytojournal.comsemanticscholar.org A series of enzymatic transformations convert this primary metabolite into the complex iminosugar. While the entire pathway is not yet fully characterized, several key enzymes have been identified and studied. peerj.comacs.org
The proposed key steps in the DNJ biosynthetic pathway are outlined below:
| Step | Precursor | Product | Enzyme(s) | Reaction Type | Reference |
|---|---|---|---|---|---|
| 1 | L-Lysine | Cadaverine | Lysine Decarboxylase (LDC) | Decarboxylation | semanticscholar.orgacs.org |
| 2 | Cadaverine | 5-Aminopentanal | Copper Amine Oxidase (CAO) / Primary-amine Oxidase (AOC) | Oxidative Deamination | semanticscholar.orgacs.org |
| 3 | 5-Aminopentanal | Δ¹-Piperideine | (Spontaneous) | Intramolecular Cyclization (Schiff base formation) | semanticscholar.org |
| 4 | Δ¹-Piperideine | Piperidine | Short-chain Dehydrogenase/Reductase (SDR) | Reduction | semanticscholar.orgacs.org |
| 5 | Piperidine | DNJ | Methyltransferases (MTs), Cytochrome P450s (CYP450) | Hydroxylation and other modifications | researchgate.netpeerj.comphytojournal.com |
The final steps, involving a series of hydroxylations to convert the basic piperidine scaffold into the polyhydroxylated DNJ, are believed to be catalyzed by cytochrome P450 monooxygenases and potentially other enzymes. peerj.comphytojournal.com Research into these pathways not only provides fundamental biochemical knowledge but also identifies novel enzymes that can be harnessed for biocatalytic applications. nih.govnih.gov
Development of Analytical Standards via Biocatalysis for Chemical Detection
Accurate and reliable chemical detection and quantification, particularly in complex biological matrices, rely on the availability of high-purity analytical standards. Internal standards, especially stable isotope-labeled (SIL) versions of the analyte, are critical for correcting matrix effects in sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Biocatalysis offers a precise and efficient means of producing such standards.
While the direct biocatalytic synthesis of an analytical standard for this compound is not widely documented, the principles have been established for other complex metabolites, including alkaloids. acs.orgnih.gov Enzymatic synthesis can be employed to create SIL internal standards (SIL-IS) that are otherwise difficult to produce via traditional chemical synthesis. nih.gov
The advantages of using biocatalysis for this purpose include:
High Selectivity: Enzymes can introduce isotopic labels at specific positions within a molecule without the need for complex protecting group strategies.
Mild Reaction Conditions: Enzymatic reactions are conducted in aqueous media under mild pH and temperature, preserving the integrity of complex molecules.
Efficiency: Biocatalytic routes can significantly shorten synthetic pathways compared to purely chemical methods.
For example, a semi-synthetic approach can be used where a natural alkaloid is enzymatically or chemically modified, and then an isotopically labeled group (e.g., ¹³CD₃) is introduced in a subsequent step. acs.orgnih.gov Similarly, enzymes involved in biosynthetic pathways, such as those described for DNJ, could theoretically be used in cell-free systems with isotopically labeled precursors (e.g., labeled L-lysine) to produce labeled piperidine alkaloids. This approach provides a powerful platform for generating the high-quality standards necessary for advanced metabolomics and pharmaceutical analysis. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-(Hydroxymethyl)piperidin-2-yl]methanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sodium borohydride reduction of precursor heterocycles, such as isocoumarin derivatives, in methanol under reflux (60–70°C). Optimization includes controlling stoichiometry (e.g., 1:3 molar ratio of precursor to NaBH₄) and reaction time (4–6 hours) to avoid over-reduction. Post-reduction purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the diol product . Hydroxymethylation using formaldehyde under acidic conditions is another route, requiring careful pH control (pH 4–5) to prevent side reactions .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the presence of hydroxymethyl groups (δ 3.5–4.0 ppm for -CH₂OH) and piperidine ring protons (δ 1.2–2.8 ppm). NOESY experiments resolve stereochemistry by identifying spatial proximity between hydroxyl and piperidine protons .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 130.1 for C₇H₁₅NO) .
- X-ray Crystallography : Single-crystal analysis defines bond angles and confirms chair conformation of the piperidine ring .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for solvent handling .
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, flush with saline solution and seek medical help .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved in experimental design?
- Methodological Answer : Discrepancies in solubility (e.g., alcohol vs. water) arise from polymorphic forms or impurities. Researchers should:
- Characterize Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity .
- Solubility Screening : Test in buffered solutions (pH 3–9) and polar aprotic solvents (DMSO, DMF) to identify optimal conditions for biological assays .
Q. What strategies are effective in optimizing the compound’s bioavailability through structural modification?
- Methodological Answer :
- Lipophilicity Enhancement : Introduce fluorinated groups (e.g., -CF₃) to the piperidine ring, increasing logP by 0.5–1.0 units, as seen in fluorinated pyridinemethanol analogs .
- Prodrug Design : Acetylate hydroxyl groups to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
- SAR Studies : Modify the hydroxymethyl position to assess impact on receptor binding (e.g., dopamine D₂ receptor affinity) .
Q. How can computational modeling resolve synthetic challenges in stereoselective synthesis?
- Methodological Answer :
- DFT Calculations : Predict transition states for hydroxyl group orientation (e.g., B3LYP/6-31G* basis set) to guide catalyst selection .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
